

Veliparib in Combination Therapies: Preclinical & Clinical Evidence

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Compound Focus: Veliparib

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The following table synthesizes data from studies testing **veliparib** in various combinations, highlighting the models used, key findings, and outcomes.

Combination Therapy	Study Model / Patient Population	Key Findings & Mechanism	Efficacy & Outcome
Veliparib + Liposomal Irinotecan (nal-IRI)	Phase I in patients with advanced solid tumors (N=18) [1]	Synergy between PARP & TOP1 inhibitors; "gapped schedule" to reduce toxicity.	Trial terminated due to high GI toxicity (diarrhea); precluded dose escalation [1].
Veliparib + FOLFIRI	Phase I in patients with advanced solid tumours (N=92) [2]	PARP inhibition potentiates irinotecan-induced DNA damage.	Acceptable safety; RP2D: 200 mg BID. Preliminary antitumour activity (17.6% ORR) [2].
Veliparib + Temozolomide	Preclinical NCI-MPACT trial in 51 Patient-Derived Xenograft (PDX) models [3]	Temozolomide-driven activity; sensitivity correlated with MGMT deficiency .	22% (11/50) of PDX models responded. Confirmed temozolomide as effective in MGMT-deficient tumors [3].
Veliparib + Cisplatin +	Phase I in patients with refractory solid	Triple combination to create "BRCA null-like"	Antitumor activity in heavily pre-treated patients,

Combination Therapy	Study Model / Patient Population	Key Findings & Mechanism	Efficacy & Outcome
Berzosertib (ATR inhibitor)	tumors (N=53) [4]	phenotype and overwhelm DNA repair.	including those with intact DNA repair mechanisms [4].

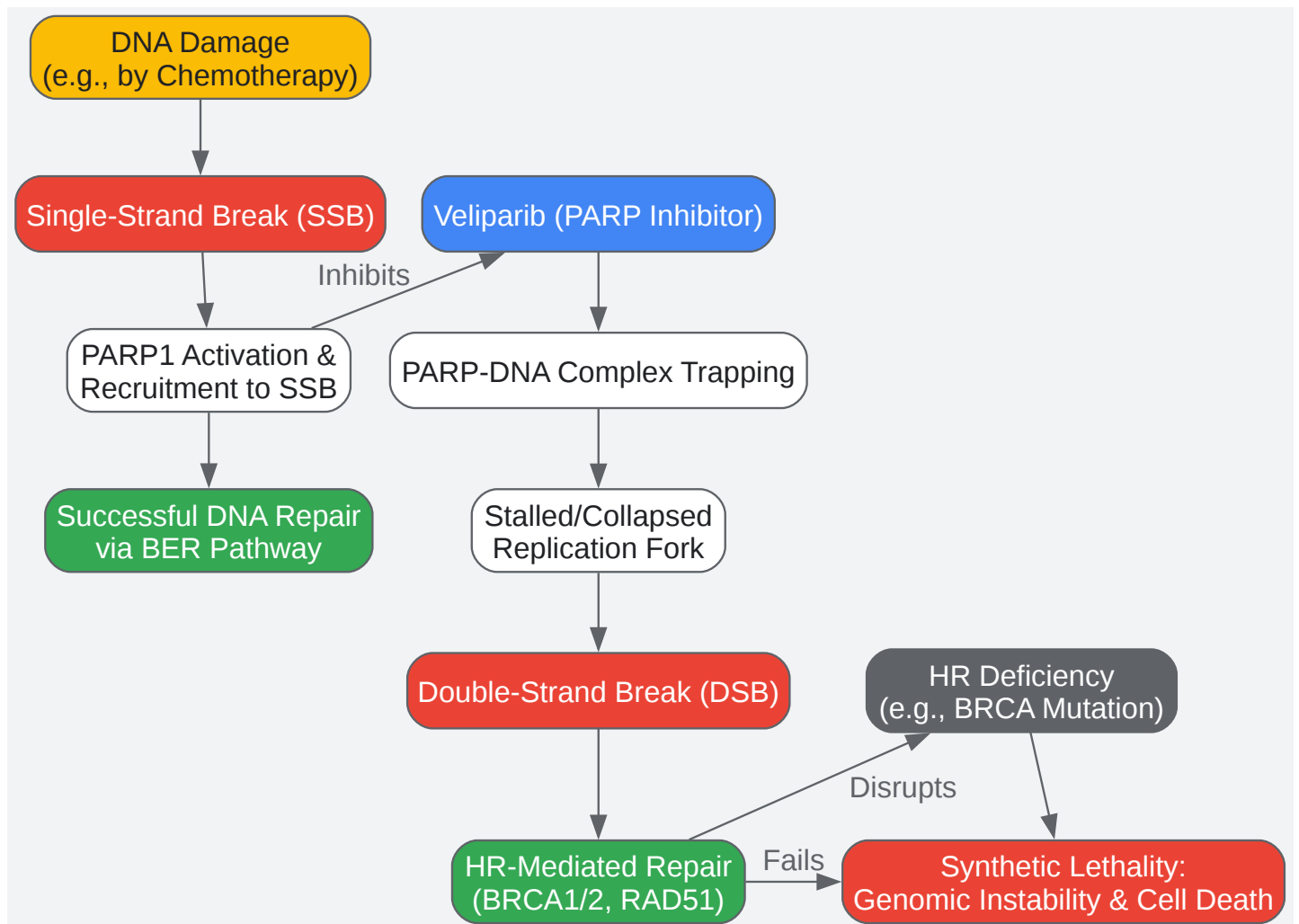
Preclinical Experimental Protocols

The methodologies from the NCI-MPACT preclinical study provide a robust framework for evaluating **veliparib** combinations in patient-derived models.

- **Model Selection and Validation: The study used 51 Patient-Derived Xenograft (PDX)** models from the NCI's Patient-Derived Models Repository (PDMR) [3]. These models were selected based on the presence of predefined "actionable mutations of interest" (aMOI) relevant to the DNA repair pathway [3]. Each model underwent rigorous credentialing:
 - Pathological review to confirm histology matches the original human tumor [3].
 - Genomic identity validation via short tandem repeat (STR) profiling [3].
 - Molecular characterization through **whole exome sequencing (WES)** and **whole transcriptome sequencing (RNA-Seq)** [3].
- **In Vivo Dosing and Treatment Schedule: PDX-bearing mice were treated with all four NCI-MPACT clinical trial regimens, including veliparib + temozolomide** [3].
 - **Veliparib** was administered orally [3].
 - **Temozolomide** was administered orally [3].
 - Treatment response was measured using **durability-based metrics**, specifically relative median time to tumor quadrupling event-free survival and duration of tumor regression [3].
- **Biomarker Analysis:** To understand the drivers of treatment response, researchers analyzed:
 - **MGMT promoter methylation status** using a validated PCR-based assay [3].
 - **MGMT protein expression** by immunohistochemistry (IHC) [3].
 - Correlation of **MGMT mRNA levels** with promoter methylation and treatment response across a large cohort of PDX models [3].

Mechanisms of Action & Signaling Pathways

Veliparib's activity is based on its role as a PARP inhibitor, which disrupts the repair of DNA damage. The diagram below illustrates the core mechanism of synthetic lethality achieved by combining **veliparib** with DNA-damaging agents.



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This diagram illustrates the core mechanism behind **veliparib**'s efficacy:

- **Synthetic Lethality in HR-Deficient Cells:** In healthy cells, DNA damage is repaired. In HR-deficient cancer cells (e.g., with BRCA mutations), **veliparib** combination therapy causes irreparable damage,

leading to selective cancer cell death [5] [6].

- **Combination Rationale: Veliparib** is combined with DNA-damaging agents (e.g., temozolomide, cisplatin) to increase the burden of DNA lesions, overwhelming the cancer cell's repair capacity and enhancing cell death [4] [3].

Key Takeaways for Researchers

- **Focus on Predictive Biomarkers:** A critical finding is that **MGMT deficiency** is a strong predictor of response to the **veliparib** and temozolomide combination, independent of tumor histology [3]. This highlights the need for thorough biomarker stratification in preclinical and clinical studies.
- **Strategic Scheduling is Crucial:** The failure of the liposomal irinotecan combination due to toxicity, contrasted with the success of the "gapped" schedule in the CRLX101 (nanoparticle camptothecin) and olaparib trial, underscores that **drug scheduling can be as important as the combination itself** [1] [7].
- **Explore Novel Combinations to Overcome Resistance:** The promising activity of the triple combination (**veliparib**, cisplatin, berzosertib) in refractory tumors provides a roadmap for targeting advanced diseases. Strategies that simultaneously attack multiple nodes in the DNA damage response pathway can overcome resistance seen with single agents [4].

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